N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to an ethoxybenzenesulfonamide group
Mechanism of Action
Target of Action
Bipyridine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets depend on the exact structure of the compound and the biological system in which it is active.
Mode of Action
Bipyridine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .
Biochemical Pathways
Bipyridine derivatives can influence various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a compound are crucial for its bioavailability and therapeutic effect .
Result of Action
The effects of a compound depend on its mode of action and the biochemical pathways it influences .
Action Environment
Factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide typically involves the coupling of bipyridine derivatives with ethoxybenzenesulfonamide. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of bipyridine with a halogenated ethoxybenzenesulfonamide in the presence of a palladium catalyst.
Negishi Coupling: This method uses a zinc reagent to couple bipyridine with ethoxybenzenesulfonamide.
Stille Coupling: This method involves the use of a tin reagent to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned coupling reactions, optimized for higher yields and cost-effectiveness. Microwave irradiation has been reported to enhance yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert bipyridinium salts back to bipyridine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Bipyridine.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar applications but different structural properties.
Bipyridinium Salts: Oxidized forms of bipyridine used in redox chemistry and electrochemical applications.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide is unique due to its combination of bipyridine and sulfonamide functionalities, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-18-5-3-4-6-19(18)26(23,24)22-14-15-7-12-21-17(13-15)16-8-10-20-11-9-16/h3-13,22H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMVNIUGAWGRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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